molecular formula C26H35O2P B057463 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl CAS No. 657408-07-6

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Cat. No.: B057463
CAS No.: 657408-07-6
M. Wt: 410.5 g/mol
InChI Key: VNFWTIYUKDMAOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

SPhos, also known as 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, is primarily targeted towards palladium catalysis . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

SPhos enhances the reactivity of palladium catalysis during cross-coupling reactions . As an electron-rich biaryl phosphine ligand, it forms a stable complex with palladium, facilitating various types of coupling reactions .

Biochemical Pathways

The primary biochemical pathway influenced by SPhos is the cross-coupling reaction . This includes Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

Its solubility in common organic solvents and stability under various conditions influence its availability in chemical reactions.

Result of Action

The result of SPhos’s action is the facilitation of various types of cross-coupling reactions . By enhancing the reactivity of palladium catalysis, it aids in the efficient formation of carbon-carbon bonds, which is a key step in the synthesis of a wide range of organic compounds .

Action Environment

SPhos is air-stable, moisture-stable, and thermally stable . These properties allow it to maintain its efficacy under a variety of environmental conditions. It should be stored under an inert atmosphere and in a cool, dry place to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPhos can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of SPhos involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

SPhos undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving SPhos include various arylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SPhos

SPhos is unique due to its high activity in Suzuki coupling reactions involving aryl chlorides, which are typically challenging substrates. Its air-stable nature and convenient handling characteristics make it a preferred choice for many researchers and industrial applications .

Properties

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWTIYUKDMAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460730
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657408-07-6
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657408-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of the catalyst was prepared as follows: A 20 mL Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (4d) (20.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.00 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 45 min. resulting in a yellow Pd/4d catalyst solution (0.00833 N Pd in toluene).
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5.6 mg
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20.5 mg
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PTFE
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3 mL
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Name

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dimethoxybenzene (2 ml, 15.30 mmol) in anhydrous THF (35 ml) at 0° C., nBuLi (6.2 ml, 15.50 mmol) is added to the dropping funnel for 5 min. The reaction medium is stirred at room temperature for 3.5 h, then 2-bromochlorobenzene (1.6 ml, 13.70 mmol) is added by syringe, dropwise, at 0° C., for 30 min. After 15 min of stirring, the reaction medium is cooled to −78° C. and nBuLi (6.20 ml, 15.50 mmol) is added to the dropping funnel dropwise for 5 min. After 30 min, chlorodicyclohexylphosphine (3.03 ml, 13.70 mmol) is added. The reaction medium is maintained at −78° C. for 1 h, under rapid stirring (mechanical stirring). After returning to room temperature, the precipitate obtained is filtered on a fritted disc containing silica topped with a layer of cellulose acetate, with 600 ml ethyl acetate. The solvents are evaporated with a rotary evaporator, and the orange oil obtained is recrystallized in acetone to obtain S-Phos ligand in the form of white crystals with a yield of 36% (1.22 g, 2.97 mmol).
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2 mL
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6.2 mL
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35 mL
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1.6 mL
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6.2 mL
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reactant
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3.03 mL
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Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of SPhos?

A1: The molecular formula of SPhos is C26H37O2P, and its molecular weight is 412.55 g/mol.

Q2: What spectroscopic data is available for SPhos?

A2: SPhos has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and 31P NMR spectroscopy. These techniques provide valuable information about the structure and purity of the compound.

Q3: What types of reactions is SPhos commonly used in?

A3: SPhos is widely employed as a ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. [, , ]

Q4: What makes SPhos an effective ligand for these reactions?

A4: SPhos possesses a unique combination of steric and electronic properties that contribute to its high catalytic activity. The bulky dicyclohexylphosphino groups provide steric hindrance around the palladium center, promoting the formation of highly reactive monoligated palladium species. Additionally, the electron-rich biaryl backbone enhances the electron density on the palladium center, facilitating oxidative addition and reductive elimination steps in the catalytic cycle. [, , , ]

Q5: Can SPhos catalyze reactions with challenging substrates, such as aryl chlorides?

A5: Yes, SPhos has been shown to be an effective ligand for the coupling of aryl chlorides, which are typically less reactive than aryl bromides and iodides. [, ]

Q6: How does SPhos compare to other biarylphosphine ligands in terms of catalytic activity and selectivity?

A6: SPhos often exhibits comparable or even superior activity to other biarylphosphine ligands, such as XPhos and RuPhos, depending on the specific reaction conditions and substrates involved. [, , , ]

Q7: Are there any examples where SPhos outperforms other ligands?

A7: Yes, studies have shown SPhos to be particularly effective in challenging transformations, such as the coupling of sterically hindered substrates [, , ] or reactions performed at room temperature. [, ]

Q8: Can SPhos be used in enantioselective catalysis?

A8: While SPhos itself is not chiral, a sulfonated derivative, sSPhos, has been successfully employed in enantioselective Suzuki-Miyaura couplings to generate axially chiral biphenols. [, ]

Q9: Are there any limitations to using SPhos as a ligand?

A9: While SPhos is a versatile ligand, it may not be optimal for all reactions. For instance, it can be prone to halide inhibition in Suzuki-Miyaura couplings, particularly with heteroaryl iodides. [] Additionally, its performance can be influenced by factors such as solvent choice, base, and temperature. [, ]

Q10: Have computational studies been conducted on SPhos and its palladium complexes?

A10: Yes, DFT (Density Functional Theory) calculations have been extensively used to investigate the structure, stability, and reactivity of SPhos-palladium complexes. [, , , , ]

Q11: What insights have these computational studies provided?

A11: DFT calculations have shed light on the mechanism of oxidative addition to SPhos-palladium complexes, highlighting the importance of ligand structure in this key step. [, ] These studies have also been instrumental in understanding the influence of SPhos on the overall catalytic cycle, including transmetalation and reductive elimination steps. [, , ]

Q12: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for SPhos and its derivatives?

A12: While specific QSAR models for SPhos are not widely reported, computational studies have provided valuable insights into the structure-activity relationships of biarylphosphine ligands, including SPhos. These insights are crucial for designing more efficient and selective catalysts. [, ]

Q13: Are there any alternative ligands that can be used in place of SPhos?

A13: Yes, several other biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, are often explored as alternatives to SPhos. [, ] The choice of ligand depends on the specific reaction requirements, as each ligand offers a unique balance of steric and electronic properties that influence catalytic activity and selectivity. [, , ]

Q14: What resources are available for researchers interested in using or studying SPhos?

A14: SPhos is commercially available from various chemical suppliers, facilitating its use in research laboratories. Additionally, numerous publications and reviews provide detailed information about its synthesis, characterization, and applications in organic synthesis. [, , ] Online databases, such as Reaxys and SciFinder, offer comprehensive access to the scientific literature surrounding SPhos and related ligands.

Q15: When was SPhos first reported, and what is its significance in the field of catalysis?

A15: SPhos, along with other biarylphosphine ligands, was first reported by the Buchwald group in the early 2000s. [, , ] These ligands represented a significant advance in palladium-catalyzed cross-coupling chemistry, enabling the use of milder reaction conditions, expanding substrate scope, and improving functional group tolerance. [, , ]

Q16: How has research on SPhos contributed to the field of organic synthesis?

A16: The development and application of SPhos has significantly impacted the field of organic synthesis by providing access to a wide range of complex molecules through efficient and selective cross-coupling reactions. [, , ] Its use has facilitated the synthesis of natural products, pharmaceuticals, and materials with diverse applications.

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